
3-(Triphenylsilyl)but-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Triphenylsilyl)but-3-en-2-ol is an organic compound with the molecular formula C22H20OSi It is characterized by the presence of a triphenylsilyl group attached to a butenol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triphenylsilyl)but-3-en-2-ol typically involves the reaction of triphenylsilyl chloride with an appropriate butenol precursor. One common method involves the use of Grignard reagents, where the triphenylsilyl chloride reacts with a Grignard reagent derived from butenol . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Triphenylsilyl)but-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the butenol structure can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of 3-(Triphenylsilyl)but-3-en-2-one.
Reduction: Formation of 3-(Triphenylsilyl)butan-2-ol.
Substitution: Formation of 3-(Triphenylsilyl)but-3-en-2-halide.
Applications De Recherche Scientifique
3-(Triphenylsilyl)but-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of silyl groups on biological systems.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Triphenylsilyl)but-3-en-2-ol involves its interaction with various molecular targets. The triphenylsilyl group can influence the compound’s reactivity and stability, while the butenol structure allows for various chemical modifications. The exact pathways and targets depend on the specific application and the chemical environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trimethylsilyl)but-3-en-2-ol
- 3-(Triphenylsilyl)but-3-en-2-one
- 3-(Triphenylsilyl)butan-2-ol
Uniqueness
3-(Triphenylsilyl)but-3-en-2-ol is unique due to the presence of the triphenylsilyl group, which imparts distinct chemical properties compared to other silyl-substituted butenols. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propriétés
Numéro CAS |
63429-74-3 |
|---|---|
Formule moléculaire |
C22H22OSi |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
3-triphenylsilylbut-3-en-2-ol |
InChI |
InChI=1S/C22H22OSi/c1-18(23)19(2)24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-18,23H,2H2,1H3 |
Clé InChI |
AMUBDQGKFRPLPS-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


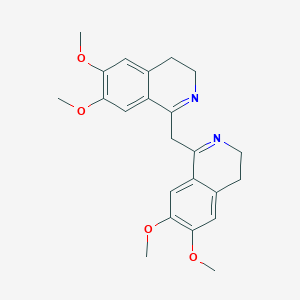
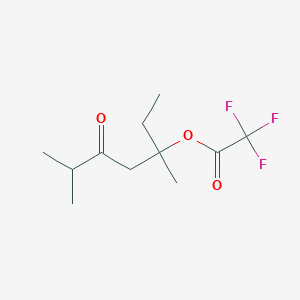
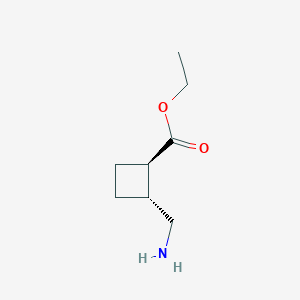
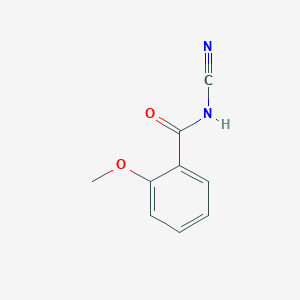

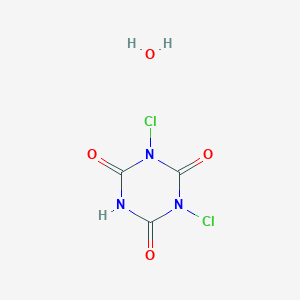




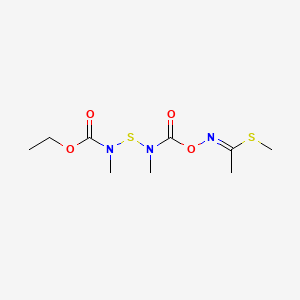
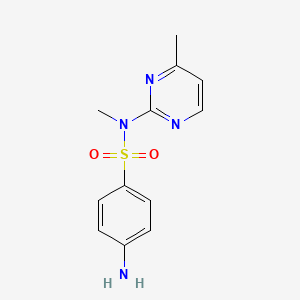
![Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide](/img/structure/B14500269.png)
![2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14500279.png)
